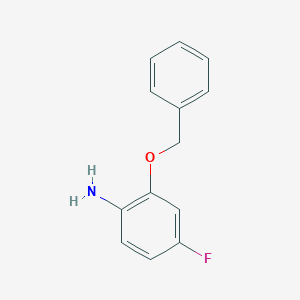

2-(Benzyloxy)-4-fluoroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNIXMCXONNGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Benzyloxy)-4-fluoroaniline, a substituted aniline derivative of interest in medicinal chemistry and drug discovery. This document details its structural characteristics, summarizes available and predicted physicochemical data, outlines a plausible synthetic route with experimental protocols, and discusses its potential, though currently underexplored, biological significance.

Introduction

This compound is a synthetic organic compound featuring a fluoro-substituted aniline core with a benzyloxy group at the ortho-position. Its structure combines the chemical functionalities of an aromatic amine, a benzyl ether, and an organofluorine compound. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and bioavailability, while the benzyloxy group can be involved in key binding interactions or serve as a handle for further chemical modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Due to a lack of extensive experimental data in publicly available literature, some values are predicted based on computational models.

| Property | Value | Reference / Method |

| IUPAC Name | This compound | |

| Synonyms | 4-fluoro-2-(phenylmethoxy)benzenamine, 2-(Benzyloxy)-4-fluorophenylamine | [1] |

| CAS Number | 159471-73-5 | [1] |

| Molecular Formula | C₁₃H₁₂FNO | [1][2] |

| Molecular Weight | 217.24 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Prediction: Low solubility | General properties of similar aromatic compounds |

| pKa (acidic, NH₂) | Prediction: ~3-4 | Predicted based on substituted anilines |

| logP (Octanol-Water) | Prediction: ~3.5-4.0 | Predicted based on molecular structure |

Experimental Protocols

Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (O-Benzylation)

This protocol is adapted from the synthesis of similar benzyloxy-nitroaromatic compounds.

-

Materials:

-

4-Fluoro-2-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

-

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol outlines a common method for the reduction of an aromatic nitro group.

-

Materials:

-

1-(Benzyloxy)-4-fluoro-2-nitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl), or alternatively, hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.

-

-

Procedure (using SnCl₂/HCl):

-

Dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is not currently available in the public domain. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential areas for investigation.

Derivatives of benzyloxyaniline have been explored for various therapeutic applications, including as antifungal and anticancer agents. The core aniline scaffold is a common feature in many kinase inhibitors, and the benzyloxy group can provide crucial interactions within the ATP-binding pocket of kinases.

Given its structural similarity to other pharmacologically active benzyloxy derivatives, a logical workflow for its initial biological evaluation would involve screening against a panel of kinases or in phenotypic screens for anticancer or antifungal activity.

Caption: Logical workflow for biological evaluation.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it an attractive starting material for the synthesis of potential drug candidates. While comprehensive experimental data on its properties are limited, its synthesis is achievable through established chemical transformations. Future research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoroaniline (CAS Number: 159471-73-5)

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluoroaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, potential synthesis methodologies, and its relevance in medicinal chemistry, supported by structured data and procedural diagrams.

Chemical Identity and Properties

This compound, with the CAS number 159471-73-5, is a fluorinated aromatic amine. Its structure is characterized by a benzyloxy group at the ortho-position and a fluorine atom at the para-position relative to the amino group on the aniline ring.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 159471-73-5 |

| IUPAC Name | 4-fluoro-2-(phenylmethoxy)benzenamine[1] |

| Synonyms | 2-Benzyloxy-4-fluoroaniline, 4-fluoro-2-phenylmethoxyaniline, 2-Benzyloxy-4-fluorophenylamine, 2-(benzyloxy)-4-fluorobenzenamine |

| Molecular Formula | C₁₃H₁₂FNO[1] |

| Molecular Weight | 217.24 g/mol [1] |

| Physical Form | Solid |

| Purity | Typically available at 95% or 98% purity. |

| Storage Conditions | Store at 4°C, protected from light. |

Table 2: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This safety information is based on available data for similar compounds and should be handled with appropriate laboratory precautions.

Synthesis and Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A likely synthetic route to this compound is the reaction of 2-amino-5-fluorophenol with benzyl bromide in the presence of a suitable base.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol:

-

Materials:

-

2-Amino-5-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another appropriate solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-amino-5-fluorophenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

-

Analytical Data (Predicted)

Specific experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the amine protons (-NH₂). |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and carbons attached to fluorine and nitrogen exhibiting characteristic splitting. |

| IR Spectroscopy | Absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.24 g/mol ). |

Role in Medicinal Chemistry and Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial scaffolds in a wide array of therapeutic agents. The unique electronic properties and the ability to participate in hydrogen bonding make them valuable for designing molecules that can interact with biological targets.

The presence of a fluorine atom in this compound is particularly significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The benzyloxy group can also play a role in target binding and offers a site for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

While there is no specific biological data for this compound, its structural motifs suggest potential applications as an intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors used in cancer therapy contain a substituted aniline core.

-

Antifungal Agents: There is a noted application of this compound as a precursor in the synthesis of potential antifungal agents.

General Workflow for Drug Discovery

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Figure 2: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated aniline and a benzyloxy moiety makes it an attractive starting material for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antifungal agents. While specific experimental and biological data for this compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on the well-established chemistry of substituted anilines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Molecular structure and weight of 2-(Benzyloxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(Benzyloxy)-4-fluoroaniline. It is intended to serve as a foundational resource for professionals in research and drug development who are working with or considering this compound in their synthetic and analytical endeavors.

Molecular Structure and Chemical Identity

This compound is a substituted aniline derivative characterized by a benzyloxy group at the ortho-position and a fluorine atom at the para-position relative to the amino group. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

The systematic IUPAC name for this compound is 4-fluoro-2-(phenylmethoxy)benzenamine. It is also known by several synonyms, including 4-fluoro-2-phenylmethoxyaniline, 2-Benzyloxy-4-fluorophenylamine, and 2-(benzyloxy)-4-fluorobenzenamine[1]. A thorough understanding of these alternative names is crucial for comprehensive literature and database searches.

The molecular structure consists of a central aniline ring, which provides a nucleophilic amino group and an aromatic system amenable to further functionalization. The benzyloxy group (-OCH₂C₆H₅) introduces a bulky, lipophilic moiety that can also serve as a protecting group for the phenolic hydroxyl precursor. The fluorine atom, a bioisostere for hydrogen, can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile in medicinal chemistry applications.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| CAS Number | 159471-73-5 |

| IUPAC Name | 4-fluoro-2-(phenylmethoxy)benzenamine |

| Appearance | Liquid |

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationships between the various identifiers for this compound, providing a clear visual representation of its chemical identity.

Caption: Key identifiers and synonyms for this compound.

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Workflow

The proposed synthesis would proceed as follows:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (Williamson Ether Synthesis)

This step involves the O-alkylation of 4-fluoro-2-nitrophenol with benzyl bromide.

-

Materials: 4-fluoro-2-nitrophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol in acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and continue stirring for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

-

Step 2: Synthesis of this compound (Nitro Group Reduction)

This step involves the reduction of the nitro group of the intermediate to an amine.

-

Materials: 1-(Benzyloxy)-4-fluoro-2-nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure:

-

Suspend 1-(benzyloxy)-4-fluoro-2-nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Disclaimer: The experimental protocols provided are proposed based on standard organic synthesis methodologies for similar compounds and have not been directly sourced from a published synthesis of this compound. Researchers should conduct their own literature search and optimization of reaction conditions.

References

Spectroscopic Profile of 2-(Benzyloxy)-4-fluoroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzyloxy)-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42 - 7.28 | m | - | 5H | Ar-H (benzyl) |

| 6.85 | dd | 8.8, 5.2 | 1H | Ar-H |

| 6.78 | dd | 8.8, 3.2 | 1H | Ar-H |

| 6.65 | td | 8.8, 3.2 | 1H | Ar-H |

| 5.05 | s | - | 2H | -O-CH₂ -Ph |

| 3.75 | br s | - | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 (d, J = 235.0 Hz) | C -F |

| 142.8 | Ar-C |

| 137.2 | Ar-C |

| 136.9 | Ar-C |

| 128.6 | Ar-C (benzyl) |

| 128.0 | Ar-C (benzyl) |

| 127.4 | Ar-C (benzyl) |

| 117.2 (d, J = 23.0 Hz) | Ar-C |

| 115.8 (d, J = 8.0 Hz) | Ar-C |

| 102.9 (d, J = 24.0 Hz) | Ar-C |

| 71.1 | -O-C H₂-Ph |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470, 3380 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3030 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | N-H Scissoring |

| 1510 | Strong | Aromatic C=C Stretch |

| 1210 | Strong | C-O Stretch (aryl ether) |

| 1150 | Strong | C-F Stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 217 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 126 | 40 | [M - C₇H₇]⁺ |

| 108 | 30 | [M - C₇H₇ - H₂O]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a relaxation delay of 2 seconds and 1024 scans.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was dissolved in methanol and injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of a Compound.

The Strategic Imperative of Fluorine in Aniline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of fluorine substitution in aniline derivatives, a prevalent motif in numerous therapeutic agents. We will explore the profound influence of fluorine on critical physicochemical and pharmacokinetic properties, offering a framework for its strategic application in drug design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to advance their therapeutic programs.

Introduction: The "Fluorine Effect" in Medicinal Chemistry

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules. Its relatively small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen mimic with minimal steric perturbation. However, the potent electron-withdrawing nature of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond introduce significant alterations to a molecule's electronic landscape and metabolic fate. These modifications, collectively termed the "fluorine effect," can be strategically harnessed to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Aniline and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, and the judicious placement of fluorine on the aniline ring or its substituents can profoundly impact their therapeutic potential.

Modulating Physicochemical Properties: The Impact of Fluorine on pKa and Lipophilicity

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). Fluorine substitution offers a powerful tool for fine-tuning these parameters in aniline derivatives.

Basicity (pKa) Attenuation

The strong inductive electron-withdrawing effect of fluorine significantly reduces the basicity of the aniline nitrogen, resulting in a lower pKa. This modulation of pKa can have significant implications for a drug's solubility, membrane permeability, and target engagement. By altering the ionization state of the aniline moiety at physiological pH, fluorine can enhance oral bioavailability and cellular uptake.

Below is a comparative analysis of the pKa values for aniline and several of its fluorinated derivatives:

| Compound | Structure | pKa |

| Aniline | C₆H₅NH₂ | 4.61 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 |

| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) |

| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 2.19 (Predicted) |

| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) |

| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | ~3.5 (Predicted) |

Note: Predicted values are based on computational models.

Lipophilicity (logP) Modification

The effect of fluorine on lipophilicity is more nuanced and position-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity. Generally, monofluorination of an aromatic ring leads to a slight increase in logP. The introduction of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups can substantially increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to reduced aqueous solubility and increased off-target effects.

The following table presents the logP values for aniline and its fluorinated analogs:

| Compound | Structure | logP |

| Aniline | C₆H₅NH₂ | 0.90 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 1.15 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 1.15 |

| 2,3-Difluoroaniline | 2,3-F₂C₆H₃NH₂ | 1.49 (Predicted) |

| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.50 |

| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 1.50 |

| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.40 |

| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | 1.60 |

Note: Predicted values are based on computational models.

Figure 1: Logical relationship of fluorine substitution on physicochemical properties and subsequent pharmacokinetic consequences.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The exceptional strength of the C-F bond makes it highly resistant to oxidative metabolism. By strategically placing a fluorine atom at a metabolically labile position (a "soft spot"), such as a benzylic or allylic carbon, medicinal chemists can effectively block hydroxylation and significantly extend a drug's in vivo half-life.

This metabolic blocking strategy is a cornerstone of fluorine's utility in drug design. The introduction of fluorine can divert metabolic pathways away from the formation of undesirable or inactive metabolites, thereby improving the overall pharmacokinetic profile and therapeutic index of a drug candidate.

Figure 2: Workflow illustrating how fluorine substitution can block metabolic pathways and enhance drug half-life.

Impact on Biological Activity and Target Engagement

The influence of fluorine on a drug's binding affinity for its biological target is multifaceted and highly context-dependent. It can arise from a combination of electronic, conformational, and direct interaction effects.

-

Modulation of Ionization State: As discussed, fluorine's effect on pKa can alter the charge state of the aniline nitrogen within the binding pocket, potentially leading to more favorable electrostatic interactions.

-

Conformational Control: Fluorine can influence the conformational preferences of a molecule through stereoelectronic interactions like the gauche effect. This can pre-organize the ligand into a bioactive conformation, thereby enhancing binding affinity and selectivity.

-

Direct Protein-Ligand Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbone amides or other polar residues, contributing to enhanced binding affinity. Fluorine can also act as a weak hydrogen bond acceptor.

Experimental Protocols for Property Determination

The accurate determination of physicochemical and pharmacokinetic properties is crucial for guiding drug design efforts. The following are standard, self-validating protocols for assessing the key parameters discussed in this guide.

Determination of pKa (Potentiometric Titration)

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol).

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

-

Slowly add the standardized HCl solution in small increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Determination of logP (Shake-Flask Method)

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

-

-

Partitioning:

-

Dissolve a known amount of the fluorinated aniline in the n-octanol phase.

-

Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Determine the concentration of the fluorinated aniline in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Incubation Mixture Preparation:

-

Prepare a mixture containing human liver microsomes (HLMs), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer at pH 7.4.

-

-

Compound Addition:

-

Add the fluorinated aniline-containing test compound to the incubation mixture at a final concentration typically around 1 µM.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

-

-

Time Points:

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aniline derivatives is a powerful and well-established strategy in modern drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune critical physicochemical and pharmacokinetic properties to optimize drug candidates. A thorough understanding of the principles outlined in this guide will enable researchers to more effectively leverage the "fluorine effect" to design safer and more efficacious medicines. The continued development of novel fluorination methodologies will undoubtedly expand the toolkit available to drug discovery professionals, further solidifying the indispensable role of fluorine in the pharmaceutical industry.

An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoroaniline as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-fluoroaniline is a key chemical intermediate increasingly utilized in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features—a benzyloxy group providing steric and electronic influence, a fluorine atom enhancing metabolic stability and binding affinity, and a reactive aniline moiety—make it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a focus on its role as a precursor to potential antifungal agents.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value |

| CAS Number | 159471-73-5[1][2] |

| Molecular Formula | C₁₃H₁₂FNO[1][2] |

| Molecular Weight | 217.24 g/mol [1][2] |

| Appearance | Solid |

| IUPAC Name | This compound[1] |

Spectroscopic Data:

While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from analogous compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the fluoroaniline and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display signals for all 13 carbon atoms, with the carbon attached to the fluorine atom showing a characteristic coupling.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-O stretching for the ether linkage, and C-F stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and direct method for the preparation of this compound involves the reduction of its nitro precursor, 2-(benzyloxy)-4-fluoro-1-nitrobenzene. Two primary methods for this reduction are catalytic hydrogenation and reaction with tin(II) chloride.

Experimental Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Reaction Scheme:

References

The Synthesis of Substituted Fluoroanilines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted fluoroanilines are pivotal structural motifs in the design and synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into the aniline scaffold can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted fluoroanilines, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The preparation of substituted fluoroanilines is predominantly achieved through three main synthetic routes: the reduction of corresponding fluoronitroarenes, nucleophilic aromatic substitution (SNAr), and to a lesser extent, other specialized methods. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Reduction of Fluoronitroarenes

The reduction of a nitro group to an amine is one of the most common and efficient methods for synthesizing fluoroanilines.[1][2] This approach benefits from the wide availability of substituted fluoronitrobenzenes. The two primary methodologies for this transformation are catalytic hydrogenation and metal-acid reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method for the reduction of fluoronitroarenes.[3][4] Common catalysts include platinum on carbon (Pt/C) and palladium on carbon (Pd/C).[5][6] This method is often preferred due to its high efficiency and the generation of water as the only byproduct.

A general workflow for the catalytic hydrogenation of a fluoronitroarene is depicted below:

Table 1: Catalytic Hydrogenation of Substituted Fluoronitrobenzenes

| Starting Material | Product | Catalyst | Conditions | Yield (%) | Purity (%) | Reference |

| 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | 1% Pt/C | 50-100°C, 0.1-5 MPa H₂ | >94 | >99.5 | [7] |

| 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | 10% Pd/C | Methanol, Room Temp, H₂ | ~90 | 99.5 | [7] |

| 4-fluoronitrobenzene | 4-fluoroaniline | 10% Pd/C | Methanol, Room Temp, H₂ (bubbled), 3h | 100 | - | [6] |

| o-fluoronitrobenzene | 2-fluoroaniline | Al₂O₃ supported Pt, M1, M2 | 120-280°C | 100 | >99.9 | [8] |

| 3,5-dichloro-4-fluoronitrobenzene | p-fluoroaniline | Pd/C | 60-120°C, 1.0-4.0 MPa H₂, 2-5h | - | - | [9] |

| M1 can be Pd, Sn, or Zn; M2 can be K, Co, Ga, In, Mn, Ag, or Ce. |

Detailed Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation [4][5]

-

Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on carbon (Pt/C) catalyst, Hydrogen gas, High-purity nitrogen or argon gas.

-

Equipment: High-pressure reactor (autoclave) with magnetic stirring and temperature control.

-

Procedure:

-

The reactor is charged with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[4]

-

The reactor is sealed and purged three times with high-purity nitrogen gas to remove any air.[3]

-

The reactor is then purged three times with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.8 MPa).[5]

-

The reaction mixture is heated to the target temperature (e.g., 80°C) and vigorous stirring is initiated.[5]

-

The reaction is maintained for a specified time (e.g., 5-8 hours), and the progress is monitored by TLC or HPLC.[3][5]

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The reactor is purged with nitrogen.

-

The reaction mixture is filtered while hot to remove the catalyst.

-

The product, 3-chloro-4-fluoroaniline, is isolated from the filtrate, often with a purity greater than 99.5%.[3]

-

Metal-Acid Reduction

An alternative to catalytic hydrogenation is the reduction of fluoronitroarenes using a metal, such as iron, in the presence of an acid.[3] This method, while effective, can generate significant amounts of metal sludge, making it less environmentally friendly than catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Iron Reduction [3]

-

Materials: 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, water, hydrochloric acid.

-

Procedure:

-

In a reactor, combine 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

-

Heat the mixture to 60°C with stirring.

-

Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and maintain it between 80-90°C.

-

Continue stirring until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture.

-

Extract the product with a suitable organic solvent.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted fluoroanilines, particularly when the desired fluoro-substituent is introduced onto the aromatic ring. This can involve the displacement of a suitable leaving group, such as a halogen, by a fluoride ion or the displacement of a fluorine atom by a nitrogen-containing nucleophile.

A notable example is the synthesis of 3-chloro-4-fluoroaniline from 3,4-dichloronitrobenzene.[7] This two-step process involves an initial nucleophilic aromatic substitution to introduce the fluorine atom, followed by the reduction of the nitro group as previously described.

Table 2: Synthesis of Fluoroanilines via SNAr

| Starting Material | Reagents | Product | Overall Yield (%) | Purity (%) | Reference |

| 3,4-Dichloronitrobenzene | 1. KF, Tetramethylammonium chloride, DMF2. H₂, Pd/C or Pt/C, Ethanol or Methanol | 3-chloro-4-fluoroaniline | ~72 | >99 | [7] |

More recently, organic photoredox catalysis has enabled the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of SNAr reactions for the synthesis of complex fluoroanilines under mild conditions.[10]

Other Synthetic Methods

While less common, other methods have been developed for the synthesis of specific substituted fluoroanilines.

Schiemann Reaction and Amination

The synthesis of m-fluoroaniline can be achieved starting from m-chloroaniline.[11][12] This process involves a Schiemann reaction to produce m-fluorochlorobenzene, followed by an amination reaction.

One-Step Synthesis from Halonitrobenzenes

A one-step method for preparing para-fluoroanilines from para-halonitrobenzenes has been reported.[13] This reaction utilizes anhydrous hydrogen fluoride in the presence of a deoxygenating agent.

Table 3: One-Step Synthesis of p-Fluoroaniline

| Starting Material | Reagents | Corrected Yield (%) | Reference |

| p-chloronitrobenzene | Anhydrous HF, Red Phosphorus | 49.4 | [13] |

| p-bromonitrobenzene | Anhydrous HF, Red Phosphorus | 30.0 | [13] |

Conclusion

The synthesis of substituted fluoroanilines is a well-established field with a variety of robust and efficient methodologies. The reduction of fluoronitroarenes, particularly through catalytic hydrogenation, remains a cornerstone for the industrial production of many key fluoroaniline intermediates. Nucleophilic aromatic substitution provides a versatile platform for the introduction of fluorine and amino functionalities, with ongoing research expanding its applicability to a wider range of substrates. The continued development of novel synthetic methods will undoubtedly facilitate the discovery and production of next-generation pharmaceuticals and advanced materials incorporating the valuable fluoroaniline scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 12. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 13. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Benzyloxy-Substituted Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their potential as therapeutic agents. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and drug development in this promising area.

I. Anticancer Activity

Benzyloxy-substituted anilines have demonstrated significant potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzyloxyaniline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [1] |

| Substituted 4-anilinoquinolinylchalcone (4d) | MDA-MB-231 (Breast) | 0.18 | [1] |

| Substituted 4-anilinoquinolinylchalcone (4e) | MDA-MB-231 (Breast) | comparable to 4a and 4d | [1] |

| Substituted 4-anilinoquinolinylchalcone (4f) | MDA-MB-231 (Breast) | 1.94 | [1] |

| Lapatinib (Reference) | MDA-MB-231 (Breast) | 32.5 (after 24h) | [1] |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | Huh-7 (Liver) | >10 | [1] |

| Substituted 4-anilinoquinolinylchalcone (4d) | Huh-7 (Liver) | >10 | [1] |

| Substituted 4-anilinoquinolinylchalcone (4e) | Huh-7 (Liver) | >10 | [1] |

| Substituted 4-anilinoquinolinylchalcone (4f) | Huh-7 (Liver) | >10 | [1] |

| Lapatinib (Reference) | Huh-7 (Liver) | 2.11 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (benzyloxy-substituted anilines)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted aniline derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

II. Enzyme Inhibition

Benzyloxyaniline derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| 2-hydroxyl-4-benzyloxybenzyl aniline derivative (6h) | MAO-B | 0.014 | [2] |

This fluorometric assay measures the activity of MAO-B by detecting the formation of 4-hydroxyquinoline from the substrate kynuramine.[3]

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compounds

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, kynuramine, and test compounds in potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the MAO-B enzyme solution. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the kynuramine solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

Data Analysis: Calculate the percentage of MAO-B inhibition and determine the IC₅₀ value.

Phosphodiesterase 3 (PDE3) Inhibition

Selective PDE3 inhibitors have potential applications in the treatment of heart failure.

This assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE3.[4][5]

Materials:

-

Recombinant human PDE3 enzyme

-

[³H]-cAMP (radiolabeled substrate) or a fluorescently labeled cAMP

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compounds

-

Scintillation fluid and counter (for radioassay) or fluorescence plate reader

Procedure (using a fluorescent assay):

-

Reaction Mixture: In a microplate, combine the PDE3 enzyme, assay buffer, and the test compound at various concentrations.

-

Reaction Initiation: Add the fluorescently labeled cAMP substrate to initiate the reaction.

-

Incubation: Incubate at 30°C for a specified time.

-

Detection: Add a binding agent that specifically binds to the product (e.g., 5'-AMP-FAM), leading to a change in fluorescence polarization.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percentage of PDE3 inhibition and determine the IC₅₀ value.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Inhibitors of FLT3 are being investigated for the treatment of acute myeloid leukemia (AML).

This assay measures the phosphorylation of a substrate by the FLT3 kinase.[6][7]

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase reaction buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure (using ADP-Glo™ assay):

-

Kinase Reaction: In a white 96-well plate, combine the FLT3 enzyme, substrate, and test compound at various concentrations in the kinase reaction buffer.

-

Reaction Initiation: Add ATP to start the reaction and incubate at 30°C.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence indicates inhibition of FLT3. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a key signaling protein involved in cancer progression, making it an attractive therapeutic target.

This cell-based assay measures the transcriptional activity of STAT3.[8][9][10]

Materials:

-

HEK293 cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

IL-6 (or other STAT3 activator)

-

Test compounds

-

Dual-luciferase assay system

Procedure:

-

Transfection: Co-transfect the cells with the STAT3-luciferase reporter and the control reporter plasmids.

-

Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations.

-

Stimulation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

-

Cell Lysis: After a further incubation period, lyse the cells.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC₅₀ value.

III. Antimicrobial Activity

Certain benzyloxyaniline derivatives have shown promising activity against various microbial pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected benzyloxyaniline derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [11] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [11] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [11] |

| Carvedilol (Reference) | S. aureus ATCC 6358 | 40 | [11] |

| Carvedilol (Reference) | S. epidermidis ATCC 12228 | 40 | [11] |

| Carvedilol (Reference) | S. pyogenes ATCC 19615 | 45 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains of interest

-

Test compounds

-

96-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microplate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

IV. Calcium Channel Blockade

Derivatives of 4-benzyloxyaniline have been identified as blockers of N-type voltage-sensitive calcium channels (VSCCs), suggesting their potential as anticonvulsant and analgesic agents.[12]

Quantitative Data: N-type Calcium Channel Blockade

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one | IMR32 cell-based assay | 0.67 | [12] |

Experimental Protocol: Calcium Imaging Assay using Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure intracellular calcium concentrations.[12][13][14][15]

Materials:

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells expressing the calcium channel of interest (e.g., IMR32 cells)

-

Fluorescence microscope with dual-wavelength excitation capabilities

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in buffer for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Compound Application: Apply the benzyloxyaniline derivative to the cells.

-

Stimulation: Stimulate the cells to open the calcium channels (e.g., by depolarization with high potassium).

-

Fluorescence Imaging: Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. A reduction in the stimulus-induced calcium increase in the presence of the compound indicates channel blockade.

V. Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

Signaling Pathways

// Nodes FL [label="FLT3 Ligand", fillcolor="#FBBC05"]; FLT3 [label="FLT3 Receptor", fillcolor="#FBBC05"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FL -> FLT3 [label="Binds"]; FLT3 -> JAK; FLT3 -> PI3K; FLT3 -> RAS; JAK -> STAT5; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {STAT5, AKT, ERK} -> Proliferation [label="Promotes"]; Benzyloxyaniline -> FLT3 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Simplified FLT3 signaling pathway and point of inhibitor intervention.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Gene [label="Target Gene\nTranscription", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [style=invis]; // for positioning Dimer -> Gene [label="Induces"]; Benzyloxyaniline -> STAT3 [label="Inhibits\nDimerization", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: STAT3 signaling pathway and potential inhibition by benzyloxyanilines.

// Nodes Stimulus [label="Pro-inflammatory\nStimulus (e.g., TNFα)", fillcolor="#FBBC05"]; Receptor [label="Receptor", fillcolor="#FBBC05"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="IκB-NF-κB\nComplex", fillcolor="#F1F3F4"]; pIkB [label="p-IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Inflammation [label="Inflammatory Gene\nExpression", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> Receptor; Receptor -> IKK [label="Activates"]; IkB -> Complex; NFkB -> Complex; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB; pIkB -> Degradation; Complex -> IkB [style=invis]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammation [style=invis]; NFkB -> Inflammation [label="Induces"]; Benzyloxyaniline -> IKK [label="May Inhibit", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Canonical NF-κB signaling pathway with a potential point of inhibition.

Experimental Workflows

// Nodes Start [label="Compound Library", shape=ellipse, fillcolor="#F1F3F4"]; Primary [label="Primary Screen:\nBiochemical Kinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hits [label="Initial Hits", shape=diamond, fillcolor="#FBBC05"]; Secondary [label="Secondary Screen:\nCell-Based Proliferation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirmed [label="Confirmed Hits", shape=diamond, fillcolor="#FBBC05"]; Tertiary [label="Tertiary Assays:\nWestern Blot for\nDownstream Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Primary; Primary -> Hits; Hits -> Secondary; Secondary -> Confirmed; Confirmed -> Tertiary; Tertiary -> Leads; }

Caption: General workflow for HTS of FLT3 inhibitors.

VI. Conclusion

The diverse biological activities of benzyloxy-substituted anilines highlight their significance as a versatile scaffold for the development of novel therapeutic agents. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to aid in the design and evaluation of new derivatives with enhanced potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. biocompare.com [biocompare.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the benzylic position in synthesis

An In-depth Technical Guide to the Reactivity of the Benzylic Position in Synthesis

Introduction: The Privileged Nature of the Benzylic Position

In the landscape of organic synthesis, the benzylic position—the carbon atom directly attached to an aromatic ring—holds a place of distinction.[1][2] Its unique electronic environment, governed by the adjacent π-system of the benzene ring, imparts enhanced reactivity, making it a critical nexus for chemical transformations.[3][4] This heightened reactivity is not confined to a single reaction type; rather, it facilitates a broad spectrum of reactions including halogenations, oxidations, and nucleophilic substitutions.[1][3] The ability to selectively functionalize this position is a cornerstone of synthetic strategy, enabling the construction of complex molecules from simple alkylbenzene precursors.[5] For researchers in drug development, understanding and harnessing benzylic reactivity is paramount, as this motif is integral to the structure of numerous pharmaceutical agents.

The core reason for this enhanced reactivity lies in the ability of the aromatic ring to stabilize reactive intermediates—be it a radical, a carbocation, or a carbanion—through resonance.[3][4][6] This delocalization of charge or electron deficiency significantly lowers the activation energy for reactions involving the formation of these species, thereby accelerating reaction rates and often dictating regioselectivity.[4][7]

Caption: Logical flow from the aromatic system to enhanced benzylic reactivity.

Key Synthetic Transformations at the Benzylic Position

The stabilization of intermediates at the benzylic position opens the door to a variety of reliable and selective synthetic transformations.

Benzylic Halogenation

Benzylic C-H bonds are particularly susceptible to free-radical halogenation.[6] While chlorination can occur, it is often less selective than bromination.[8] The reaction proceeds via a radical chain mechanism, and the selectivity for the benzylic position is driven by the formation of the resonance-stabilized benzylic radical.[9] N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[3][4][9]

Caption: Mechanism of free-radical benzylic bromination.

Data Presentation: Relative Rates of Radical Bromination

The rate of hydrogen abstraction depends on the stability of the resulting radical. Benzylic hydrogens are abstracted much faster than primary, secondary, or tertiary alkyl hydrogens.

| Substrate | C-H Bond Type | Relative Rate of Bromination (per H) |

| Ethane | Primary (1°) | 1 |

| Propane | Secondary (2°) | 82 |

| Isobutane | Tertiary (3°) | 1640 |

| Toluene | Benzylic (1°) | 64,000 |

| Ethylbenzene | Benzylic (2°) | 2,300,000 |

Note: Data are compilations from typical organic chemistry sources and illustrate general reactivity trends.

Experimental Protocol: Benzylic Bromination of Ethylbenzene with NBS

This protocol describes the selective monobromination of ethylbenzene at the benzylic position.

-

Reagents & Setup: To a 100 mL round-bottom flask, add ethylbenzene (10.6 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and carbon tetrachloride (50 mL).[9] Equip the flask with a reflux condenser.

-

Initiation: Add a radical initiator, such as benzoyl peroxide (0.24 g, 1 mmol).

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be monitored by observing the solid NBS (denser than CCl₄) being consumed and replaced by succinimide (less dense than CCl₄). Irradiate the flask with a sunlamp or a 250-watt incandescent bulb to facilitate the reaction.[10]

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.

-

Purification: Filter the mixture to remove the succinimide solid. Wash the filtrate with 10% aqueous sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-bromo-1-phenylethane can be purified by vacuum distillation.

Benzylic Oxidation

The benzylic position is readily oxidized by strong oxidizing agents, provided it bears at least one hydrogen atom.[3][11] Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize an alkyl side chain, regardless of its length, to a carboxylic acid group.[6][11] This reaction is robust and serves as a classical method for the synthesis of benzoic acids.[3] More recent and milder methods allow for the selective oxidation to ketones or aldehydes.[12][13]

Caption: Experimental workflow for the oxidation of toluene to benzoic acid.

Data Presentation: Comparison of Benzylic Oxidation Methods

| Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |

| Ethylbenzene | CuCl₂·2H₂O / TBHP | Acetophenone | 95% | [12] |

| Toluene | KMnO₄, heat | Benzoic Acid | ~60-80% | [14][15] |

| Diphenylmethane | Fluorescein / O₂, light | Benzophenone | 81% | [12] |

| 4-Methylbiphenyl | Mg₆MnO₈ / O₂ | 4-Phenylacetophenone | 97% | [12] |

| Tetralin | DDQ | α-Tetralone | High | [13] |

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

This procedure outlines the synthesis of benzoic acid using potassium permanganate.[15]

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine toluene (5.1 g), a 20% potassium hydroxide solution (5 mL), and distilled water (45 mL).[15]

-

Reaction: Heat the mixture to a gentle boil (approx. 85 °C).[15] Prepare a solution of potassium permanganate (17.5 g) in warm distilled water (150 mL). Add the KMnO₄ solution slowly through the top of the condenser to the boiling toluene mixture over about 15-20 minutes.

-

Reflux: Allow the mixture to reflux for at least 1.5 hours.[15] The reaction is complete when the purple color of the permanganate has disappeared, indicating it has been consumed. If the color persists, add a small amount of ethanol to quench the excess KMnO₄.

-

Isolation of Salt: Cool the reaction mixture and filter it under suction to remove the brown manganese dioxide (MnO₂) precipitate. Wash the solid with a small amount of hot water.[16]

-

Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully, add concentrated hydrochloric acid until the solution is acidic (test with litmus or pH paper).[14][17] A white precipitate of benzoic acid will form.

-

Purification: Collect the crude benzoic acid by vacuum filtration and wash it with cold water.[17] Recrystallize the solid product from hot water to obtain pure benzoic acid. Dry the crystals and determine the yield and melting point.

Nucleophilic Substitution

Benzylic halides are highly reactive towards nucleophilic substitution. Primary benzylic halides readily undergo Sₙ2 reactions, while secondary and tertiary benzylic halides favor the Sₙ1 pathway due to the formation of the highly stable, resonance-delocalized benzylic carbocation.[3][4] This reactivity allows for the facile introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃) at the benzylic position.

Caption: Sₙ1 mechanism at a benzylic position showing the key carbocation.

Application in Drug Development: The Synthesis of Ibuprofen

The principles of benzylic reactivity are not merely academic; they are routinely applied in the synthesis of pharmaceuticals. A prominent example is the industrial synthesis of Ibuprofen. One common route, the Boots process, relies on the functionalization of a benzylic position.

A key intermediate is 4'-isobutylacetophenone, which is prepared via a Friedel-Crafts acylation of isobutylbenzene.[18] The subsequent steps transform the acetyl group into the required propionic acid side chain. While the original Boots process involves a multi-step sequence, the reactivity of the benzylic position is central to alternative and more modern synthetic approaches. For example, creating a leaving group at the benzylic position of a related precursor allows for nucleophilic displacement to build the carbon skeleton.[19] The BHC process, a greener alternative, involves a palladium-catalyzed carbonylation of a benzylic alcohol derivative, again highlighting the importance of activating this specific position.

Conclusion

The benzylic position is a uniquely reactive handle on aromatic compounds, a feature that synthetic chemists have exploited for over a century. Its reactivity, rooted in the resonance stabilization afforded by the adjacent aromatic ring, enables a diverse array of powerful transformations. From classical halogenations and oxidations to modern transition-metal-catalyzed C-H functionalizations, the ability to selectively modify the benzylic carbon is a critical tool.[20][21] For professionals in drug discovery and development, a thorough understanding of these principles is essential for the design of efficient synthetic routes to new and existing therapeutic agents. The continued development of novel methods for benzylic functionalization promises to further expand the synthetic toolkit, enabling the construction of ever more complex and valuable molecules.

References

- 1. chemistry.coach [chemistry.coach]

- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 8. drsapnag.manusadventures.com [drsapnag.manusadventures.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 12. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. quora.com [quora.com]

- 15. scribd.com [scribd.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 18. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 19. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 20. Palladium(0)-Catalyzed Benzylic C(sp3)-H Functionalization for the Concise Synthesis of Heterocycles and Its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances and developments in transition metal-free benzylic C(sp3)-H activation/functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for 2-(Benzyloxy)-4-fluoroaniline

An in-depth guide to the safe handling and properties of 2-(Benzyloxy)-4-fluoroaniline, designed for researchers, scientists, and professionals in drug development. This document provides comprehensive safety protocols, hazard information, and emergency procedures based on available safety data sheets and general guidelines for handling aniline compounds.

Chemical Identification and Properties

This compound is a substituted aniline derivative. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 159471-73-5 | [1][2] |

| Molecular Formula | C₁₃H₁₂FNO | [1][2][3] |

| Molecular Weight | 217.24 g/mol | [1][2] |

| Physical Form | Solid | |

| MDL Number | MFCD09043631 | [1][2] |

| Storage Temperature | 4°C, protect from light | |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification, which dictates the necessary precautionary measures.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[3] |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Harmful/Irritant)

Safe Handling and Storage Protocols